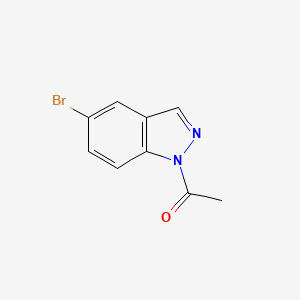

1-(5-Bromo-1H-indazol-1-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-bromoindazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-6(13)12-9-3-2-8(10)4-7(9)5-11-12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFPRNHHJTZSJAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=C(C=C2)Br)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101293899 | |

| Record name | 1-(5-Bromo-1H-indazol-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152626-92-1 | |

| Record name | 1-(5-Bromo-1H-indazol-1-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152626-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Bromo-1H-indazol-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(5-Bromo-1H-indazol-1-yl)ethanone

Abstract

This technical guide provides a comprehensive overview of a robust and reliable pathway for the synthesis of 1-(5-Bromo-1H-indazol-1-yl)ethanone, a key building block in medicinal chemistry and drug discovery. The synthesis is presented in two primary stages: the formation of the precursor, 5-Bromo-1H-indazole, via a diazotization-cyclization reaction, followed by its regioselective N-acetylation. This document delves into the mechanistic underpinnings of these transformations, offering detailed, step-by-step experimental protocols and in-depth characterization methodologies. The critical aspect of regioselectivity in the N-acylation of the indazole nucleus is discussed, with a focus on achieving the desired N-1 isomer. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and scientifically rigorous approach to the synthesis of this important intermediate.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents.[1] Its unique electronic properties and hydrogen bonding capabilities make it an attractive bioisostere for other aromatic systems like indoles and benzimidazoles.[1] The introduction of a bromine atom at the 5-position provides a valuable synthetic handle for further functionalization through cross-coupling reactions, allowing for the generation of diverse molecular libraries for drug screening.[2] The N-acetyl group at the 1-position can modulate the compound's physicochemical properties and can also serve as a protecting group. Consequently, this compound (CAS No: 152626-92-1) is a versatile intermediate for the synthesis of a variety of biologically active molecules.

Overall Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step sequence starting from commercially available 4-bromo-2-methylaniline. The overall transformation is depicted below:

Caption: Overall synthesis pathway for this compound.

Step 1: Synthesis of 5-Bromo-1H-indazole

The initial step involves the conversion of 4-bromo-2-methylaniline to 5-bromo-1H-indazole. This transformation proceeds via an in-situ diazotization of the aniline followed by an intramolecular cyclization. Acetic anhydride serves both as a solvent and as a protecting group for the aniline, forming an acetanilide intermediate, which then undergoes nitrosation by isoamyl nitrite.

Mechanistic Insights

The reaction is a variation of the Jacobson indazole synthesis. The key steps are:

-

Acetylation: The amino group of 4-bromo-2-methylaniline is acetylated by acetic anhydride to form N-(4-bromo-2-methylphenyl)acetamide. This moderates the reactivity of the amino group.

-

Nitrosation: Isoamyl nitrite, in the presence of an acid (acetic acid formed in situ), generates a nitrosating agent which reacts with the acetanilide to form an N-nitrosoacetamide intermediate.

-

Cyclization: The N-nitrosoacetamide undergoes an intramolecular cyclization, with the nitroso group attacking the methyl group, leading to the formation of the indazole ring after a series of proton transfers and elimination of water.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of 5-bromoindazole.[3]

Workflow for the Synthesis of 5-Bromo-1H-indazole

Caption: Experimental workflow for the synthesis of 5-Bromo-1H-indazole.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Bromo-2-methylaniline | 186.05 | 95.0 g | 0.51 |

| Chloroform | 119.38 | 0.70 L | - |

| Acetic Anhydride | 102.09 | 0.109 L | 1.16 |

| Potassium Acetate | 98.14 | 14.6 g | 0.15 |

| Isoamyl Nitrite | 117.15 | 0.147 L | 1.25 |

| Concentrated HCl | 36.46 | 500 mL | - |

| 50% Sodium Hydroxide | 40.00 | 520 g | 6.5 |

| Ethyl Acetate | 88.11 | - | - |

| Heptane | 100.21 | - | - |

| Magnesium Sulfate | 120.37 | - | - |

Procedure:

-

In a suitable reaction vessel, dissolve 95.0 g of 4-bromo-2-methylaniline in 0.70 L of chloroform.

-

Cool the solution and add 0.109 L of acetic anhydride, ensuring the temperature remains below 40°C.

-

Stir the solution for 50 minutes at room temperature.

-

Add 14.6 g of potassium acetate and 0.147 L of isoamyl nitrite to the mixture.

-

Heat the solution to reflux at 68°C and maintain for 20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and distill off the volatile components under reduced pressure.

-

Add 225 mL of water in portions and continue the distillation to remove residual volatiles as an azeotrope.

-

Transfer the product mass back to the reaction vessel using 50 mL of water and add 400 mL of concentrated hydrochloric acid.

-

Heat the mixture to 50-55°C and add another 100 mL of concentrated hydrochloric acid in portions over 2 hours.

-

Cool the solution to 20°C and carefully add 520 g of 50% sodium hydroxide solution to adjust the pH to 11, ensuring the temperature does not exceed 37°C.

-

Add 100 mL of water and 350 mL of ethyl acetate, then filter the mixture through a pad of Celite.

-

Separate the organic layer and extract the aqueous layer twice more with 200 mL portions of ethyl acetate.

-

Combine the organic layers, wash with 240 mL of brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution through a small pad of silica gel and concentrate the eluant by rotary evaporation.

-

Add a total of 0.45 L of heptane during the distillation and continue until a dry solid remains.

-

Slurry the solid with 100 mL of heptane, filter, and dry under vacuum at 45°C to yield 5-bromo-1H-indazole.

Step 2: N-Acetylation of 5-Bromo-1H-indazole

The final step is the regioselective acetylation of the N-1 position of the 5-bromo-1H-indazole ring. This is a crucial step, as acylation can potentially occur at either the N-1 or N-2 position.

Regioselectivity: Kinetic vs. Thermodynamic Control

The N-acylation of indazoles is a classic example of a reaction where the principles of kinetic and thermodynamic control dictate the product distribution.[4][5]

-

Kinetic Product (N-2 acetylation): The N-2 position of the indazole ring is often more sterically accessible and may react faster, especially at lower temperatures, to form the N-2 acetylated product. This is the kinetic product.

-

Thermodynamic Product (N-1 acetylation): The N-1 acetylated indazole is generally the more thermodynamically stable isomer.[6][7] At higher temperatures, or with longer reaction times, an equilibrium can be established between the N-1 and N-2 isomers, leading to the preferential formation of the more stable N-1 product.[4][5][6]

By performing the acetylation at an elevated temperature, we can favor the formation of the thermodynamically more stable this compound.

Proposed Experimental Protocol

This protocol is based on general procedures for the N-acetylation of indazoles and related heterocycles.[8][9]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 5-Bromo-1H-indazole | 197.03 | 10.0 g | 0.051 |

| Acetic Anhydride | 102.09 | 30 mL | - |

| Pyridine (optional, catalyst) | 79.10 | 1 mL | - |

| Saturated Sodium Bicarbonate | - | - | - |

| Ethyl Acetate | 88.11 | - | - |

| Brine | - | - | - |

| Anhydrous Sodium Sulfate | 142.04 | - | - |

Procedure:

-

To a solution of 10.0 g of 5-bromo-1H-indazole in 30 mL of acetic anhydride, add 1 mL of pyridine (optional, as a catalyst).

-

Heat the reaction mixture to reflux (approximately 140°C) and maintain for 3-5 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it into 200 mL of ice-cold saturated sodium bicarbonate solution to quench the excess acetic anhydride.

-

Stir the mixture until the evolution of CO2 ceases.

-

Extract the aqueous mixture with three 50 mL portions of ethyl acetate.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure this compound.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity, purity, and regiochemistry of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should show a characteristic singlet for the acetyl methyl protons (around 2.5-2.8 ppm) and distinct signals for the aromatic protons of the indazole ring.

-

¹³C NMR: The spectrum will show a carbonyl carbon signal (around 168-172 ppm) and the expected number of aromatic carbon signals.

-

Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR technique is crucial for unambiguously determining the site of acetylation. A correlation between the acetyl carbonyl carbon and the H-7a proton of the indazole ring would confirm the N-1 substitution.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl group of the acetyl moiety, typically in the range of 1700-1720 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectral analysis should show the molecular ion peak corresponding to the molecular weight of the product (C₉H₇BrN₂O, MW: 239.07 g/mol ). The isotopic pattern characteristic of a bromine-containing compound should also be observed.

-

Melting Point: A sharp melting point is indicative of high purity.

Safety Precautions

-

4-Bromo-2-methylaniline: This compound is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

-

Acetic Anhydride: Corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.

-

Isoamyl Nitrite: Flammable and volatile. Use in a well-ventilated area away from ignition sources.

-

Concentrated Acids and Bases: Highly corrosive. Handle with extreme care and appropriate PPE.

Conclusion

This guide has outlined a comprehensive and reliable synthetic pathway for the preparation of this compound. By following the detailed protocols and understanding the underlying chemical principles, particularly the factors governing regioselectivity, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and development. The provided methodologies for synthesis, purification, and characterization ensure the production of high-quality material for subsequent chemical transformations.

References

- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google P

-

1-(5-Bromo-1H-indazol-3-yl)ethanone - ChemBK. (URL: [Link])

-

Indazole - Organic Syntheses Procedure. (URL: [Link])

-

Thermodynamic and kinetic reaction control - Wikipedia. (URL: [Link])

-

Wiley-VCH 2007 - Supporting Information. (URL: [Link])

-

Kinetic Control Versus Thermodynamic Control Of A Reaction - Jack Westin. (URL: [Link])

-

Thermodynamic vs. Kinetic Control Enables Lewis Acid-Induced Enantioselectivity Reversal Relying on the Same Chiral Source | Catalysis | ChemRxiv | Cambridge Open Engage. (URL: [Link])

-

Kinetic vs. Thermodynamic Control in Organic Reactions - The Catalyst. (URL: [Link])

-

14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. (URL: [Link])

-

Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions - Diva-Portal.org. (URL: [Link])

-

Studies on Acetylation of Indoles - ResearchGate. (URL: [Link])

-

Synthesis and Biological Evaluation of 1-(5-((9H-Carbazol-9-yl) Methyl) - Juniper Publishers. (URL: [Link])

-

Regioselective N-alkylation of the 1H-indazole scaffold - Beilstein Journal of Organic Chemistry. (URL: [Link])

-

1-乙酰基-1H-吲唑(7ci,8ci,9ci) - CAS号13436-49-2 - 摩熵化学. (URL: [Link])

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 5. jackwestin.com [jackwestin.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. EP2161267A1 - A process for stereoselective synthesis of lamivudine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. biomedres.us [biomedres.us]

Introduction: The Strategic Importance of a Versatile Heterocyclic Intermediate

An In-Depth Technical Guide to the Physicochemical Properties of 1-(5-Bromo-1H-indazol-1-yl)ethanone

In the landscape of medicinal chemistry and drug discovery, the indazole scaffold is recognized as a "privileged structure," known for its ability to interact with a diverse range of biological targets.[1] Within this class of compounds, this compound emerges as a key intermediate, valued for its versatile synthetic handles that permit extensive molecular exploration.[1] The presence of the bromo substituent and the ethanone group allows for a multitude of chemical modifications, making it a foundational building block for novel therapeutic agents.[1][2]

A thorough understanding of the physicochemical properties of this intermediate is not merely an academic exercise; it is a critical prerequisite for its effective utilization in drug development. These properties—spanning solubility, lipophilicity, stability, and ionization state—govern a molecule's pharmacokinetic and pharmacodynamic behavior. This guide provides a detailed examination of the core physicochemical attributes of this compound, outlines robust experimental protocols for their determination, and explains the scientific rationale behind these methodologies.

Core Physicochemical Profile and Structural Insights

The utility of this compound is intrinsically linked to its unique structural components. The interplay between the indazole core, the bromine atom, and the acetyl group dictates its chemical reactivity and physical behavior.

-

Indazole Scaffold : This bicyclic aromatic system is a cornerstone of many biologically active compounds, contributing to target binding and overall molecular architecture.

-

Bromo Substituent : Located at the C5 position, the bromine atom significantly influences the molecule's properties. It increases lipophilicity, which can impact membrane permeability and distribution.[1] Furthermore, it can participate in halogen bonding, a specific non-covalent interaction that may enhance binding affinity to target proteins, and critically, it serves as a prime site for diversification via metal-catalyzed cross-coupling reactions.[1][2]

-

Ethanone Group : The acetyl moiety at the N1 position is a reactive site amenable to further chemical transformation. For instance, it can be readily reduced to a secondary alcohol, opening pathways for subsequent derivatization.[1]

A summary of the key identifying and physical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 886363-74-2 | [1][3][4][5][6] |

| Molecular Formula | C₉H₇BrN₂O | [1][4][5][7] |

| Molecular Weight | 239.07 g/mol | [1][5][7] |

| Appearance | White solid | [3] |

| Predicted pKa | 10.62 ± 0.40 | [7] |

| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place |

Experimental Determination of Key Physicochemical Parameters

The following sections detail the experimental workflows for characterizing the lipophilicity (LogP), acidity (pKa), and chemical stability of this compound. The protocols are designed to be self-validating and reflect standard practices in the pharmaceutical industry.

Lipophilicity Determination: The Octanol-Water Partition Coefficient (LogP)

Scientific Rationale: Lipophilicity is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The partition coefficient (P), expressed as its logarithm (LogP), quantifies a compound's distribution between an immiscible organic phase (n-octanol, mimicking biological membranes) and an aqueous phase.[8] A positive LogP value indicates higher solubility in lipids (lipophilic), while a negative value signifies higher solubility in water (hydrophilic).[9] This parameter is fundamental for predicting oral absorption, membrane permeability, and potential for off-target toxicity. The shake-flask method is the universally recognized gold standard for its direct and accurate measurement.[8]

Experimental Protocol: Shake-Flask Method

This protocol outlines the direct measurement of the partition coefficient.

-

Phase Preparation: Prepare the two immiscible phases by pre-saturating n-octanol with water (pH-adjusted buffer, e.g., pH 7.4 phosphate buffer) and vice-versa.[10] This ensures that the phases are in equilibrium before the experiment begins. Allow the mixture to separate for at least 24 hours.

-

Sample Preparation: Accurately weigh a sufficient amount of this compound and dissolve it in one of the pre-saturated phases (typically the one in which it is more soluble).

-

Partitioning: Combine known volumes of the compound-containing phase and the empty pre-saturated phase in a suitable vessel.

-

Equilibration: Agitate the vessel at a constant temperature until equilibrium is achieved. This can take several hours, and the duration should be sufficient to ensure the compound has fully partitioned between the two layers.[8]

-

Phase Separation: Centrifuge the mixture to ensure a clean separation of the n-octanol and aqueous layers.

-

Concentration Analysis: Carefully sample an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10]

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is then calculated using the following equation: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase])[9]

Caption: Shake-Flask method workflow for LogP determination.

Acidity Constant (pKa) Determination

Scientific Rationale: The pKa value defines the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms. This is paramount for drug development, as the ionization state of a molecule profoundly affects its solubility, absorption across biological membranes, and ability to bind to its target receptor. Potentiometric titration is a robust and widely used method for pKa determination due to its simplicity and accuracy.[11][12]

Experimental Protocol: Potentiometric Titration

This method involves monitoring pH changes as a titrant is added to a solution of the compound.

-

Instrument Calibration: Calibrate a potentiometer (pH meter) using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[11]

-

Sample Preparation: Dissolve an accurately weighed quantity of this compound in a suitable solvent system. If aqueous solubility is low, a co-solvent (e.g., methanol or DMSO) may be used, though its effect on pKa should be noted. The final concentration should be sufficient for accurate detection (e.g., >10⁻⁴ M).[11]

-

Ionic Strength Adjustment: Maintain a constant ionic strength throughout the experiment by adding a background electrolyte like potassium chloride (KCl) solution (e.g., 0.15 M).[11] This minimizes changes in activity coefficients.

-

Inert Atmosphere: Purge the solution with an inert gas (e.g., nitrogen) before and during the titration to displace dissolved carbon dioxide, which can interfere with pH measurements.[11]

-

Titration: Place the solution in a reaction vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Gradually add small, precise volumes of a standardized titrant (e.g., 0.1 M NaOH or 0.1 M HCl).

-

Data Collection: Record the pH value after each incremental addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve.[12] This point corresponds to the half-equivalence point, where the pH is equal to the pKa.[11][13]

Caption: Potentiometric titration workflow for pKa determination.

Chemical Stability Assessment

Scientific Rationale: Stability testing is a crucial component of drug development, providing essential data to determine a product's shelf life, establish proper storage conditions, and identify potential degradation products that could impact efficacy or safety.[14][15][16] It evaluates the effect of environmental factors such as temperature, humidity, and light on the quality of the drug substance over time.[15][17] Forced degradation (or stress testing) is performed to understand the inherent stability of the molecule and to develop and validate stability-indicating analytical methods.[17]

Experimental Protocol: Forced Degradation Study

This study exposes the compound to conditions more severe than accelerated stability testing to identify likely degradation pathways.

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent.

-

Application of Stress Conditions: Aliquot the stock solution and subject it to a range of stress conditions in parallel:

-

Acidic Hydrolysis: Add HCl (e.g., 0.1 M) and heat.

-

Basic Hydrolysis: Add NaOH (e.g., 0.1 M) and heat.

-

Oxidative Degradation: Add hydrogen peroxide (H₂O₂) (e.g., 3%).

-

Thermal Degradation: Heat the solid compound and the solution at an elevated temperature (e.g., 60-80°C).

-

Photostability: Expose the solid and solution to a controlled source of UV and visible light.

-

-

Time-Point Sampling: Withdraw samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

-

Analytical Method: Analyze all samples using a validated stability-indicating HPLC method. This method must be capable of separating the intact parent compound from all process impurities and degradation products. A photodiode array (PDA) detector is often used to assess peak purity.

-

Data Evaluation:

-

Quantify the loss of the parent compound over time.

-

Calculate the relative amounts of any degradation products formed.

-

Determine the mass balance to ensure all major degradation products are accounted for.

-

Characterize significant degradation products using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry).

-

Caption: Forced degradation workflow for chemical stability assessment.

Conclusion

This compound is a strategically important building block in modern drug discovery. Its physicochemical profile, characterized by its lipophilicity, pKa, and stability, is fundamental to its application. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately characterize this and similar intermediates. A comprehensive understanding of these properties enables a more rational approach to library design, lead optimization, and the overall drug development process, ultimately accelerating the journey from a promising molecule to a viable therapeutic candidate.

References

-

The Role of Stability Testing in Pharmaceutical Research. Moravek. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

Stability Testing of Pharmaceutical Products. (2012-03-17). [Link]

-

Stability Testing of Pharmaceutical Products. TCA Lab / Alfa Chemistry. [Link]

-

Stability Testing. Charles River Laboratories. [Link]

-

Stability Testing - Develop Stable Pharmaceutical Products. ComplianceOnline. [Link]

- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

1-(5-Bromo-1H-indazol-3-yl)ethanone. ChemBK. [Link]

-

Determination of pKa using the half-volume method: A laboratory experiment. ACS Publications. [Link]

-

Experiment # 11: Spectroscopic determination of indicator pKa. ULM. [Link]

-

Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

-

1-(5-bromo-1H-indazol-3-yl)ethanone. Sris Pharmaceuticals. [Link]

-

Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

2.8: pH measurement and determination of pKa value. Chemistry LibreTexts. [Link]

-

LogP—Making Sense of the Value. ACD/Labs. [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. [Link]

-

A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]

-

Supporting Information. Wiley-VCH. [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chembk.com [chembk.com]

- 4. 1-(5-bromo-1H-indazol-3-yl)ethanone Online | 1-(5-bromo-1H-indazol-3-yl)ethanone Manufacturer and Suppliers [scimplify.com]

- 5. m.indiamart.com [m.indiamart.com]

- 6. Ethanone,1-(5-broMo-1H-indazol-3-yl)- | 886363-74-2 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. acdlabs.com [acdlabs.com]

- 10. agilent.com [agilent.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. moravek.com [moravek.com]

- 15. japsonline.com [japsonline.com]

- 16. Stability Testing - Develop Stable Pharmaceutical Products [complianceonline.com]

- 17. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

Spectroscopic Characterization of 1-(5-Bromo-1H-indazol-1-yl)ethanone: A Technical Guide for Drug Development Professionals

Introduction

1-(5-Bromo-1H-indazol-1-yl)ethanone is a heterocyclic ketone that serves as a crucial building block in medicinal chemistry and drug discovery. The indazole core is a prominent scaffold in numerous pharmacologically active compounds, and the presence of a bromine atom and an N-acetyl group offers versatile handles for further synthetic modifications. Accurate and comprehensive spectroscopic characterization is paramount to confirm the identity, purity, and structure of this intermediate, ensuring the integrity of subsequent drug development efforts.

This technical guide provides an in-depth overview of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It is important to note that publicly available, comprehensive experimental spectra for this specific compound are limited. Therefore, this guide will focus on the predicted spectral features based on fundamental principles and comparison with closely related analogues, particularly its isomer, 1-(5-Bromo-1H-indazol-3-yl)ethanone. This comparative approach provides a valuable framework for researchers to interpret their own experimental data.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound in solution.

¹H NMR (Proton NMR)

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. The expected chemical shifts (in ppm) in a solvent like CDCl₃ are predicted as follows:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| CH₃ (acetyl) | ~2.7 | Singlet | 3H | The deshielding effect of the adjacent carbonyl group places this singlet in the typical region for an N-acetyl group. |

| H-7 | ~7.5-7.6 | Doublet | 1H | This proton is part of the benzene ring and is coupled to H-6. |

| H-6 | ~7.6-7.7 | Doublet of doublets | 1H | Coupled to both H-7 and H-4. |

| H-4 | ~8.0-8.1 | Doublet | 1H | This proton is adjacent to the bromine atom and is expected to be downfield. |

| H-3 | ~8.2-8.3 | Singlet | 1H | This proton is on the pyrazole ring and is typically a sharp singlet. |

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| CH₃ (acetyl) | ~24 | Typical chemical shift for an acetyl methyl carbon. |

| C-5 | ~115 | The carbon bearing the bromine atom. |

| C-7 | ~122 | Aromatic CH carbon. |

| C-4 | ~125 | Aromatic CH carbon. |

| C-6 | ~129 | Aromatic CH carbon. |

| C-3a | ~123 | Bridgehead carbon. |

| C-7a | ~140 | Bridgehead carbon. |

| C-3 | ~135 | Pyrazole ring carbon. |

| C=O (acetyl) | ~168 | Carbonyl carbon of the N-acetyl group. |

Comparative Analysis with 1-(5-Bromo-1H-indazol-3-yl)ethanone:

The key difference in the NMR spectra between the 1-yl and 3-yl isomers lies in the position of the acetyl group and its influence on the chemical shifts of the indazole ring protons and carbons.

-

In the 1-yl isomer , the acetyl group is on a nitrogen atom, resulting in an N-acetyl signal.

-

In the 3-yl isomer , the acetyl group is attached to a carbon atom (C-3), which would significantly deshield the protons and carbons in its vicinity. The proton at C-3 would be absent and replaced by the acetyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Expected Absorption Band (cm⁻¹) | Intensity | Notes |

| C=O (amide) | 1700-1725 | Strong | This strong absorption is characteristic of the carbonyl stretch of the N-acetyl group. |

| C-N Stretch | 1250-1350 | Medium-Strong | Associated with the amide functionality. |

| Aromatic C=C Stretch | 1450-1600 | Medium | Multiple bands are expected in this region due to the aromatic rings. |

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak | Characteristic of C-H bonds on the aromatic rings. |

| C-Br Stretch | 500-600 | Medium | This absorption is in the fingerprint region and confirms the presence of the bromine atom. |

Comparative Analysis with 1-(5-Bromo-1H-indazol-3-yl)ethanone:

The IR spectrum of the 3-yl isomer would exhibit a C=O stretch for a ketone, typically at a lower wavenumber (around 1680-1700 cm⁻¹) compared to the amide C=O in the 1-yl isomer. Additionally, the 3-yl isomer would likely show a broad N-H stretch in the region of 3100-3400 cm⁻¹ from the indazole ring NH, which would be absent in the N-acetylated 1-yl isomer.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| Ion | m/z (mass-to-charge ratio) | Notes |

| [M]⁺ | 238/240 | The molecular ion peak. The presence of two peaks with approximately equal intensity is characteristic of a compound containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). |

| [M - CH₂CO]⁺ | 196/198 | Loss of the ketene radical from the acetyl group. |

| [M - COCH₃]⁺ | 195/197 | Loss of the acetyl radical.[1] |

| [C₇H₄BrN₂]⁺ | 195/197 | The 5-bromoindazole cation radical. |

Comparative Analysis with 1-(5-Bromo-1H-indazol-3-yl)ethanone:

The molecular ion peaks for both isomers will be identical. However, the fragmentation patterns may differ slightly due to the different positions of the acetyl group, potentially leading to variations in the relative abundances of the fragment ions. The loss of the acetyl group is a likely fragmentation pathway for both isomers.[1]

Experimental Protocols

The following are detailed, best-practice methodologies for the spectroscopic analysis of this compound.

NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for sharp spectral lines.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

Diagram of NMR Data Acquisition Workflow:

Caption: Workflow for NMR data acquisition and analysis.

IR Data Acquisition

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR setup. This is crucial to subtract the atmospheric CO₂ and water vapor signals.

-

Record the sample spectrum.

-

The instrument software will automatically subtract the background from the sample spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Diagram of IR Data Acquisition Workflow:

Caption: Workflow for IR data acquisition using ATR.

Mass Spectrometry Data Acquisition

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

-

Further dilute the stock solution to the working concentration (e.g., 1-10 µg/mL).

-

-

Instrument Setup (Electrospray Ionization - ESI):

-

Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

-

Calibrate the instrument using a known standard.

-

Set the ionization source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimize the signal for the compound of interest.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive ion mode.

-

Perform tandem MS (MS/MS) experiments by selecting the molecular ion and fragmenting it to obtain structural information.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion and confirm the elemental composition.

-

Analyze the fragmentation pattern to elucidate the structure of the molecule.

-

Diagram of MS Data Acquisition Workflow:

Caption: Workflow for MS data acquisition and analysis.

Conclusion

References

Sources

An In-depth Technical Guide to the Starting Materials for the Synthesis of 1-(5-Bromo-1H-indazol-1-yl)ethanone

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic routes and starting materials for the preparation of 1-(5-Bromo-1H-indazol-1-yl)ethanone, a key intermediate in pharmaceutical research and development. The document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth analysis of the prevalent synthetic strategies. Emphasis is placed on the causality behind experimental choices, protocol validation, and authoritative scientific grounding. This guide will explore the two primary pathways: the direct N-acylation of 5-bromo-1H-indazole and a multi-step synthesis originating from substituted anilines.

Introduction: The Significance of this compound

Indazole derivatives are a cornerstone in medicinal chemistry, with many exhibiting a wide range of biological activities. As a bioisostere of indole, the indazole nucleus is a privileged scaffold in drug discovery. The introduction of a bromine atom at the 5-position and an acetyl group at the N-1 position of the indazole ring, as in this compound, yields a versatile intermediate. The bromine atom can serve as a "synthetic handle" for further molecular modifications, such as metal-catalyzed cross-coupling reactions, while the N-acetyl group can influence the electronic properties and metabolic stability of potential drug candidates[1].

Synthetic Strategies and Core Starting Materials

The synthesis of this compound can be approached through several strategic pathways. The selection of a particular route is often dictated by the availability of starting materials, desired scale of production, and overall cost-effectiveness. This guide will focus on the two most scientifically robust and commonly employed methods.

Route A: Direct N-Acylation of 5-Bromo-1H-indazole

This is the most straightforward approach, involving the direct introduction of an acetyl group onto the N-1 position of the pre-existing 5-bromo-1H-indazole core.

-

Primary Starting Material: 5-Bromo-1H-indazole

-

Acylating Agent: Acetic anhydride or Acetyl chloride

The chemoselectivity of N-acylation over C-acylation is a key consideration in this synthesis. Indazoles, like indoles, possess multiple reactive sites. However, N-acylation is generally favored under basic conditions or with highly reactive acylating agents[2].

Mechanism and Rationale: The reaction proceeds via a nucleophilic substitution mechanism. The nitrogen at the N-1 position of the indazole ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. The use of a base, such as triethylamine or pyridine, is often employed to deprotonate the indazole, thereby increasing its nucleophilicity and scavenging the acidic byproduct (e.g., HCl if acetyl chloride is used). Acetic anhydride is a common choice due to its lower cost and the formation of acetic acid as a benign byproduct[3][4].

Route B: Multi-step Synthesis from 4-Bromo-2-methylaniline

-

Primary Starting Material: 4-Bromo-2-methylaniline

Synthetic Sequence and Rationale: This synthesis is a multi-step process that leverages classical organic reactions for heterocycle formation[1][5].

-

N-Acetylation of 4-Bromo-2-methylaniline: The synthesis begins with the protection of the amino group of 4-bromo-2-methylaniline via acetylation with acetic anhydride. This step is crucial to direct the subsequent cyclization.

-

Diazotization and Intramolecular Cyclization: The acetylated intermediate is then treated with a diazotizing agent, such as isoamyl nitrite, in the presence of a base like potassium acetate. This in-situ generation of a diazonium salt, followed by an intramolecular cyclization, forms the indazole ring.

-

Hydrolysis (if necessary) and N-Acylation: Depending on the reaction conditions, the initial product may be this compound directly, or an intermediate that requires subsequent N-acylation as described in Route A. The patent literature suggests a one-pot cyclization and acylation is feasible[6].

Comparative Analysis of Synthetic Routes

| Feature | Route A: Direct N-Acylation | Route B: From 4-Bromo-2-methylaniline |

| Starting Materials | 5-Bromo-1H-indazole, Acetic Anhydride/Chloride | 4-Bromo-2-methylaniline, Acetic Anhydride, Isoamyl Nitrite |

| Number of Steps | 1 | 2-3 |

| Key Advantages | High atom economy, shorter synthesis time. | Utilizes more readily available and potentially cheaper starting materials. |

| Potential Challenges | Availability and cost of 5-bromo-1H-indazole. Potential for competing C-acylation or N-2 acylation. | Longer reaction sequence, potential for side reactions during diazotization and cyclization, may require more extensive purification. |

| Scalability | Generally scalable, but dependent on the cost of the starting indazole. | Well-suited for large-scale production due to the lower cost of the aniline precursor. |

Detailed Experimental Protocols

The following protocols are provided as illustrative examples and should be adapted and optimized based on laboratory conditions and safety assessments.

Protocol for Route A: Direct N-Acylation of 5-Bromo-1H-indazole

Materials:

-

5-Bromo-1H-indazole (1.0 eq)

-

Acetic Anhydride (1.5 eq)

-

Pyridine (solvent and base)

-

Dichloromethane (DCM) for workup

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-bromo-1H-indazole in pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with dichloromethane (3x).

-

Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Workflow Diagram for Route A

Caption: Workflow for the direct N-acylation of 5-bromo-1H-indazole.

Safety Considerations

-

Acetylating Agents: Acetic anhydride and acetyl chloride are corrosive and lachrymatory. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Use in a fume hood.

-

Anilines: Substituted anilines, such as 4-bromo-2-methylaniline, are toxic and should be handled with care to avoid inhalation and skin contact.

-

Diazonium Salts: Intermediates in Route B, diazonium salts, can be unstable and potentially explosive, especially when dry. It is crucial to keep them in solution and at low temperatures.

Conclusion

The synthesis of this compound is a critical process for the advancement of various drug discovery programs. The choice between the direct N-acylation of 5-bromo-1H-indazole and a multi-step synthesis from 4-bromo-2-methylaniline will depend on a careful evaluation of starting material availability, cost, and desired scale of production. Both routes are well-established in the scientific literature and offer reliable methods for obtaining this valuable intermediate. This guide provides the foundational knowledge for researchers to make informed decisions and execute these syntheses with a high degree of scientific rigor.

References

- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

- 1-(5-Bromo-1H-indazol-3-yl)ethanone - ChemBK.

- Technical Support Center: Synthesis of 1-(5-bromo-1H-indazol-3-yl)ethanone - Benchchem.

- Synthesis of 1-acetyl-1H-indazole - PrepChem.com.

- Synthesis routes of 5-bromo-1H-indazole - Benchchem.

- N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO)

- Chemoselective N-acylation of indoles using thioesters as acyl source - Beilstein Journals.

- Synthesis of substituted N-heterocycles by N-acyl

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. BJOC - Chemoselective N-acylation of indoles using thioesters as acyl source [beilstein-journals.org]

- 3. prepchem.com [prepchem.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

1-(5-Bromo-1H-indazol-1-yl)ethanone reaction mechanism and kinetics

An In-depth Technical Guide to the Reaction Mechanism and Kinetics of 1-(5-Bromo-1H-indazol-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reaction mechanism and kinetics of this compound, a key intermediate in pharmaceutical synthesis. While direct literature on the specific kinetics of this molecule is nascent, this document, authored from the perspective of a Senior Application Scientist, synthesizes established principles of N-acylation of indazoles, field-proven experimental methodologies, and computational insights to offer a robust framework for its study. We will delve into the intricacies of its synthesis, propose a plausible reaction mechanism, and present a detailed protocol for a thorough kinetic investigation. This guide is designed to empower researchers and drug development professionals with the foundational knowledge and practical tools necessary to optimize synthetic routes and accelerate the development of novel therapeutics.

Introduction: The Significance of this compound in Medicinal Chemistry

Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[1] The bromo-substituted indazole, in particular, serves as a versatile scaffold. The bromine atom not only modulates the electronic properties and lipophilicity of the molecule, which can significantly impact its biological activity and pharmacokinetic profile, but also acts as a crucial synthetic handle for further molecular elaboration through cross-coupling reactions.[2]

This compound is a pivotal intermediate in the synthesis of a multitude of biologically active indazole derivatives. A thorough understanding of its formation—specifically, the reaction mechanism and kinetics of the N-acylation of 5-bromo-1H-indazole—is paramount for process optimization, ensuring regioselectivity, and ultimately, the efficient and scalable production of drug candidates. This guide will provide a deep dive into these critical aspects.

Synthesis and Characterization of this compound

The most common and direct route to this compound is the N-acylation of 5-bromo-1H-indazole. This reaction is typically carried out using an acylating agent such as acetic anhydride or acetyl chloride in the presence of a base.

General Synthetic Protocol

A representative experimental protocol for the synthesis of this compound is as follows:

-

To a solution of 5-bromo-1H-indazole (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane) at 0 °C, add a base (e.g., triethylamine, pyridine, or sodium hydride; 1.1-1.5 equivalents).

-

Stir the mixture for 15-30 minutes to facilitate the deprotonation of the indazole.

-

Slowly add the acylating agent (e.g., acetic anhydride or acetyl chloride; 1.1-1.2 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed by standard spectroscopic techniques:

-

¹H NMR: Expect characteristic signals for the acetyl protons (a singlet around δ 2.7-2.9 ppm) and the aromatic protons of the indazole ring. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern.

-

¹³C NMR: The spectrum will show a resonance for the carbonyl carbon of the acetyl group (typically in the range of δ 168-172 ppm) in addition to the signals for the aromatic carbons.

-

IR Spectroscopy: A strong absorption band in the region of 1700-1720 cm⁻¹ is characteristic of the C=O stretching vibration of the ketone.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (C₉H₇BrN₂O), along with a characteristic isotopic pattern for the presence of a bromine atom.

Proposed Reaction Mechanism for the N-Acylation of 5-Bromo-1H-indazole

The N-acylation of 5-bromo-1H-indazole can proceed through a nucleophilic acyl substitution mechanism. A critical aspect of this reaction is the regioselectivity, as acylation can occur at either the N1 or N2 position of the indazole ring.

Step-by-Step Mechanism

-

Deprotonation: The reaction is initiated by the deprotonation of the N-H of 5-bromo-1H-indazole by a base, forming a resonance-stabilized indazolide anion.

-

Nucleophilic Attack: The indazolide anion, a potent nucleophile, attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride). This results in the formation of a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate collapses, leading to the departure of the leaving group (e.g., acetate) and the formation of the N-acylated indazole product.

Caption: Proposed mechanism for the N-acylation of 5-bromo-1H-indazole.

Regioselectivity: Kinetic vs. Thermodynamic Control

The ratio of N1 to N2 acylated products is often governed by a delicate interplay of kinetic and thermodynamic factors.[3][4][5][6][7]

-

Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, favoring the formation of the product that is formed faster.[3][4][5][6][7] The N1 position of the indazolide anion is generally more sterically accessible and may have a higher electron density, leading to a faster rate of attack and favoring the formation of the N1-isomer as the kinetic product.

-

Thermodynamic Control: At higher temperatures, the reaction may become reversible, allowing for equilibration between the N1 and N2 isomers.[3][4][5][6][7] The thermodynamically more stable isomer will be the major product. Often, the N1-acylated indazole is the thermodynamically favored product due to reduced steric hindrance compared to the N2-isomer.[8][9] It has been suggested that the N2-acylindazole can isomerize to the more stable N1-regioisomer.[8][9]

The choice of base, solvent, and reaction temperature can significantly influence the regioselectivity of the acylation.[10]

The Electronic Effect of the Bromine Substituent

The bromine atom at the 5-position is an electron-withdrawing group through induction but can also act as a weak resonance donor.[11][12] This has two competing effects:

-

Inductive Effect: The electron-withdrawing nature of bromine deactivates the aromatic ring, making the indazole less nucleophilic compared to unsubstituted indazole.[11][12][13] This would be expected to decrease the overall reaction rate.

-

Resonance Effect: The lone pairs on the bromine atom can participate in resonance, donating electron density to the ortho and para positions.[11] This can influence the relative nucleophilicity of the N1 and N2 atoms.

The net effect on the reaction rate and regioselectivity will depend on the balance of these inductive and resonance effects.

A Framework for Investigating the Reaction Kinetics

A comprehensive understanding of the reaction kinetics is essential for optimizing reaction conditions to achieve high yield, purity, and desired regioselectivity in a reproducible manner. We present a detailed, self-validating protocol for a kinetic study of the N-acylation of 5-bromo-1H-indazole.

Experimental Design: In-situ NMR Spectroscopy

In-situ NMR spectroscopy is a powerful, non-invasive technique for real-time monitoring of reaction kinetics.[14][15][16][17][18] It allows for the simultaneous quantification of reactants, intermediates, and products as a function of time.

Caption: Experimental workflow for a kinetic study using in-situ NMR.

Detailed Experimental Protocol for In-situ NMR Kinetic Analysis

Materials and Equipment:

-

5-bromo-1H-indazole

-

Acylating agent (e.g., acetic anhydride)

-

Base (e.g., triethylamine)

-

Deuterated solvent (e.g., CDCl₃, THF-d₈)

-

Internal standard (e.g., 1,3,5-trimethoxybenzene)

-

NMR spectrometer with variable temperature control

-

NMR tubes

Procedure:

-

Preparation:

-

Prepare a stock solution of 5-bromo-1H-indazole and the internal standard in the deuterated solvent.

-

Prepare a separate stock solution of the base and the acylating agent in the same deuterated solvent.

-

-

NMR Spectrometer Setup:

-

Equilibrate the NMR probe to the desired reaction temperature.

-

Load a sample of the 5-bromo-1H-indazole stock solution into the spectrometer and acquire a reference spectrum. Optimize shimming and receiver gain.

-

-

Reaction Initiation:

-

To an NMR tube containing a known volume of the 5-bromo-1H-indazole stock solution, rapidly inject a known volume of the base/acylating agent stock solution.

-

Quickly invert the tube to mix and immediately insert it into the pre-equilibrated NMR spectrometer.

-

-

Data Acquisition:

-

Begin acquiring a series of ¹H NMR spectra at regular time intervals. The time resolution will depend on the reaction rate.

-

-

Data Processing:

-

Process the acquired spectra (phasing, baseline correction).

-

Integrate the signals corresponding to a non-overlapping peak of the reactant (5-bromo-1H-indazole), the N1-product, the N2-product, and the internal standard.

-

-

Kinetic Analysis:

-

Normalize the integrals of the reactant and products to the integral of the internal standard to determine their relative concentrations at each time point.

-

Plot the concentrations of the reactant and products as a function of time.

-

-

Rate Law Determination:

-

Analyze the concentration vs. time data to determine the order of the reaction with respect to each reactant and to calculate the rate constants for the formation of the N1 and N2 isomers. This can be done by varying the initial concentrations of the reactants in separate experiments.

-

Alternative Kinetic Analysis: HPLC-UV

Protocol Outline:

-

Set up the reaction in a thermostated vessel.

-

At regular time intervals, withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction in the aliquot (e.g., by adding a large volume of a cold solvent or a quenching agent).

-

Analyze the quenched samples by a validated HPLC-UV method to determine the concentrations of the reactant and products.

-

Plot the concentration data against time to perform the kinetic analysis as described for the NMR method.

Quantitative Data Presentation

The kinetic data obtained can be summarized in tables for easy comparison.

Table 1: Hypothetical Rate Data for the N-Acylation of 5-Bromo-1H-indazole

| Experiment | [Indazole]₀ (M) | [Base]₀ (M) | [Acylating Agent]₀ (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 0.1 | 1.2 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 0.1 | 2.4 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 0.1 | 1.2 x 10⁻⁴ |

| 4 | 0.1 | 0.1 | 0.2 | 2.4 x 10⁻⁴ |

Computational Insights into the Reaction Mechanism and Kinetics

Computational chemistry, particularly Density Functional Theory (DFT), is an invaluable tool for corroborating proposed reaction mechanisms and predicting kinetic parameters.[24][25][26][27][28]

Caption: A typical computational workflow for studying a reaction mechanism.

By modeling the N-acylation of 5-bromo-1H-indazole, the following can be achieved:

-

Reaction Pathway Elucidation: The geometries of reactants, transition states, intermediates, and products along the reaction coordinate for both N1 and N2 acylation can be optimized.

-

Activation Energy Calculation: The energy barriers (activation energies) for the formation of the N1 and N2 isomers can be calculated. The pathway with the lower activation energy corresponds to the kinetically favored product.

-

Thermodynamic Stability: The relative energies of the N1 and N2 products can be calculated to determine the thermodynamically more stable isomer.

-

Electronic Structure Analysis: Natural Bond Orbital (NBO) analysis and Fukui functions can provide insights into the charge distribution and reactivity of the indazolide anion, helping to rationalize the observed regioselectivity.[29]

Conclusion and Future Outlook

This compound is a valuable intermediate in the synthesis of pharmaceutically relevant compounds. A deep understanding of its formation is crucial for the development of efficient and robust synthetic processes. This guide has provided a comprehensive framework for this endeavor, synthesizing knowledge from analogous systems to propose a plausible reaction mechanism and offering detailed, field-proven protocols for its kinetic investigation using both in-situ NMR and HPLC.

Future experimental and computational studies are encouraged to build upon this framework to provide definitive data on the reaction kinetics and to further refine our understanding of the factors governing the regioselectivity of the N-acylation of 5-bromo-1H-indazole. Such knowledge will undoubtedly contribute to the accelerated discovery and development of the next generation of indazole-based therapeutics.

References

-

Wiedemann, S. H., Lewis, J. C., Ellman, J. A., & Bergman, R. G. (2006). Experimental and Computational Studies on the Mechanism of N-Heterocycle C−H Activation by Rh(I). Journal of the American Chemical Society, 128(7), 2452–2462. [Link]

-

Lambrix, M., et al. (2019). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. PLoS ONE, 14(1), e0210793. [Link]

-

Chemical Instrumentation Facility, Iowa State University. Reaction Monitoring & Kinetics. [Link]

-

Wiedemann, S. H., et al. (2006). Experimental and Computational Studies on the Mechanism of N-Heterocycle C-H Activation by Rh(I)/PCy3. Journal of the American Chemical Society, 128(7), 2452–2462. [Link]

-

Purdue University Graduate School. (2023). MOLECULAR COMPUTATIONS AND REACTIVITY STUDIES ON NITROGEN (N)-CONTAINING HETEROCYCLES. [Link]

-

Dugan, F. A. (1984). Kinetic Analysis of Enzymatic Reactions Using High-Performance Liquid Chromatography. In High-Performance Liquid Chromatography in Enzymatic Analysis (pp. 139-167). CRC Press. [Link]

-

Wiedemann, S. H., et al. (2006). Experimental and Computational Studies on the Mechanism ofN-Heterocycle C−H Activation by Rh(I). Journal of the American Chemical Society, 128(7), 2452–2462. [Link]

-

McMullen, J. P., et al. (2010). Development of an automated kinetic profiling system with online HPLC for reaction optimization. Reaction Chemistry & Engineering, 5, 100-107. [Link]

-

ChemBK. 1-(5-Bromo-1H-indazol-3-yl)ethanone. [Link]

-

Jensen, K. F., et al. (2014). Rapid Determination of Reaction Kinetics with an Automated Microfluidic System. Organic Process Research & Development, 18(11), 1381-1389. [Link]

- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

ResearchGate. (2019). NHC catalyzed N-1 acylation of indazole. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Indazole Derivatives in Modern Drug Discovery. [Link]

-

O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

-

Corrigan, N., et al. (2020). In Situ NMR to Monitor Bulk Photopolymerization Kinetics. ACS Macro Letters, 9(6), 853-858. [Link]

-

G. A. Morris, et al. (2020). Simple Parameters and Data Processing for Better Signal-to-Noise and Temporal Resolution in In Situ 1D NMR Reaction Monitoring. The Journal of Organic Chemistry, 85(22), 14646–14654. [Link]

-

Ziaei, Z. M., & Mokhtary, M. (2023). A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies. Journal of Chemical Reviews, 5(1), 1-16. [Link]

-

Wang, C., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 45-51. [Link]

-

ResearchGate. (2018). Studies towards the N-Acylative kinetic resolution of NOBIN. [Link]

-

Organic Chemistry Class Notes. Electrophilic Aromatic Substitution Reactions: Bromination. [Link]

-

Mantle, M. D., et al. (2018). In situ Reaction Monitoring in Heterogeneous Catalysts by a Benchtop NMR Spectrometer. Magnetic Resonance Imaging, 56, 113-119. [Link]

-

Chemistry Stack Exchange. (2014). The role of halogens in electrophilic aromatic substitution. [Link]

-

ChemScence. (2023). 5-Bromo-7-methyl-1H-indazole: Your Key Intermediate for Pharmaceutical Innovation. [Link]

-

Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-acylation. [Link]

-

Dissanayake, D. M. M. M., & Vannucci, A. K. (2019). Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. Organic Letters, 21(2), 457–460. [Link]

-

Griesbeck, A. G., & Oelgemöller, M. (2020). In situ Reaction Monitoring in Photocatalytic Organic Synthesis. ChemPhotoChem, 4(5), 284-292. [Link]

-

FuseSchool - Global Education. (2016, April 7). Directing Effects in Electrophilic Aromatic Substitution Reactions [Video]. YouTube. [Link]

-

Arnold, W. A., & McNeill, K. (2004). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Physical Chemistry Chemical Physics, 6(24), 5463-5470. [Link]

-

ResearchGate. (2019). Effect of bromine substituent on optical properties of aryl compounds. [Link]

-

Al-Sultani, A. A., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 23(1), 108-124. [Link]

-

Smith, A. D., et al. (2023). Kinetics and Mechanism of Azole n−π*-Catalyzed Amine Acylation. Journal of the American Chemical Society, 145(31), 17139–17152. [Link]

-

ResearchGate. (2021). Alkylating reagent effects on N-1/N-2 regioselectivity. [Link]

-

Wikipedia. (2023, November 29). Thermodynamic and kinetic reaction control. [Link]

-

Kormos, A., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1959. [Link]

-

Chemistry LibreTexts. (2023, August 14). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

-

ResearchGate. (2015). N-Acylation Reactions of Amines. [Link]

-

Ashenhurst, J. (2023, August 2). Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]

-

The Organic Chemistry Tutor. (2020, December 10). 33: Kinetic control vs. thermodynamic control [Video]. YouTube. [Link]

-

Beilstein Archives. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. [Link]

-

Zhang, Y., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]

-

Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. jackwestin.com [jackwestin.com]

- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. researchgate.net [researchgate.net]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. m.youtube.com [m.youtube.com]

- 13. fiveable.me [fiveable.me]

- 14. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 18. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 19. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. taylorfrancis.com [taylorfrancis.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Development of an automated kinetic profiling system with online HPLC for reaction optimization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Experimental and Computational Studies on the Mechanism of N-Heterocycle C-H Activation by Rh(I)/PCy3 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. hammer.purdue.edu [hammer.purdue.edu]

- 27. sci-hub.box [sci-hub.box]

- 28. jchemrev.com [jchemrev.com]

- 29. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Biological Activity Screening of 1-(5-Bromo-1H-indazol-1-yl)ethanone

Executive Summary

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved therapeutics.[1][2] This guide provides a comprehensive, technically-grounded framework for the initial biological activity screening of a specific, yet promising derivative: 1-(5-Bromo-1H-indazol-1-yl)ethanone. We move beyond a simple recitation of protocols to deliver a strategic, tiered approach grounded in scientific rationale. This document is designed for drug discovery researchers and scientists, offering field-proven insights into experimental design, from fundamental physicochemical characterization to hypothesis-driven biological assays. Our methodology emphasizes the causality behind each experimental choice, ensuring a self-validating workflow that prioritizes data integrity and resource efficiency, ultimately enabling a robust assessment of the compound's therapeutic potential.

Introduction: The Rationale for Screening this compound

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

Indazole-containing compounds are synthetic molecules that possess a wide spectrum of pharmacological activities, including anti-inflammatory, antitumor, antifungal, and antibacterial properties.[1][3] Their structural versatility and ability to interact with a diverse range of biological targets have cemented their importance in drug discovery.[2][4] Several FDA-approved drugs, such as the anti-cancer agents Niraparib and Axitinib, feature the indazole core, highlighting its clinical significance.[2] This precedent provides a strong rationale for investigating novel indazole derivatives as potential therapeutic agents.

Profile of the Target Compound: this compound

This compound is an organic compound that serves as a key intermediate in the synthesis of more complex, biologically active indazole-based drugs.[5] Its structure features a bromine atom at the 5-position, which can serve as a handle for further chemical modification, and an acetyl group at the 1-position of the indazole ring. While often viewed as a building block, the inherent structure of this compound warrants direct biological investigation. The process of small molecule drug discovery often involves screening such foundational structures to uncover novel biological activities that can be optimized through medicinal chemistry.[6]

Strategic Objectives of the Screening Campaign

The primary goal of this screening guide is to establish a foundational biological activity profile for this compound. The proposed workflow is designed to efficiently answer three critical questions:

-

Does the compound possess baseline cytotoxic properties that would preclude further development or define its therapeutic window?

-

Based on the known activities of the indazole scaffold, does it exhibit inhibitory effects against key therapeutic targets like protein kinases?

-

Does it show potential as an antimicrobial or antifungal agent?

This tiered screening approach, outlined below, ensures that resources are allocated logically, starting with broad, foundational assays and progressing to more specific, hypothesis-driven experiments.

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. [7]A lower ADP level in the presence of the test compound indicates inhibition.

-

Kinase Reaction Setup: In a 384-well plate, combine the kinase of interest (e.g., a panel including tyrosine and serine/threonine kinases), its specific substrate, and ATP at its Kₘ concentration.

-

Compound Addition: Add this compound at various concentrations (e.g., 10-point dilution series). Include a "no inhibitor" control (100% activity) and a "no enzyme" control (0% activity).

-

Incubation: Incubate the reaction at room temperature for 1-2 hours to allow for substrate phosphorylation.

-

First Detection Step: Add ADP-Glo™ Reagent I. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

-

Second Detection Step: Add Kinase Detection Reagent. This converts the ADP produced by the kinase reaction back into ATP and provides luciferase/luciferin to generate a light signal proportional to the amount of ADP. Incubate for 30-60 minutes.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data against controls and plot the percentage of inhibition versus compound concentration to determine the IC₅₀ value for each kinase.

Assay Focus 2: Antimicrobial and Antifungal Activity Screening

The emergence of antimicrobial resistance necessitates the discovery of new chemical scaffolds with antibacterial activity. [8]Indazole derivatives have demonstrated activity against various pathogens, making this a valuable screening path. [1][4]

This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Microorganism Selection: Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Inoculum Preparation: Prepare a standardized inoculum of each microorganism in the appropriate growth broth (e.g., Mueller-Hinton Broth for bacteria).

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound directly in the broth.

-

Inoculation: Add the prepared inoculum to each well. Include a "broth only" (sterility control) and "inoculum only" (growth control) well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-